molecular formula C9H15NO2 B11916902 6-Methyl-6-azaspiro[2.5]octane-1-carboxylic acid

6-Methyl-6-azaspiro[2.5]octane-1-carboxylic acid

Cat. No.: B11916902
M. Wt: 169.22 g/mol
InChI Key: GOIQCTBTMZMOKZ-UHFFFAOYSA-N
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Description

6-Methyl-6-azaspiro[2.5]octane-1-carboxylic acid is a spirocyclic compound featuring a nitrogen atom at the 6-position of a bicyclic framework. Its structure combines a six-membered azaspiro ring fused with a smaller cyclopropane-like ring (spiro[2.5]octane system). The methyl group on the nitrogen and the carboxylic acid moiety at the 1-position confer distinct physicochemical properties, making it a valuable building block in medicinal chemistry and drug discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

6-methyl-6-azaspiro[2.5]octane-2-carboxylic acid

InChI

InChI=1S/C9H15NO2/c1-10-4-2-9(3-5-10)6-7(9)8(11)12/h7H,2-6H2,1H3,(H,11,12)

InChI Key

GOIQCTBTMZMOKZ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(CC1)CC2C(=O)O

Origin of Product

United States

Preparation Methods

Reaction Conditions and Procedure

  • Starting Material : Methyl 4-methylpiperidine-4-carboxylate (1.9 mmol) is suspended in tetrahydrofuran (THF, 30 mL).

  • Reagent : Potassium trimethylsilanolate (19 mmol) is added, and the mixture is heated under reflux overnight.

  • Acidification : After cooling, 4 M HCl in 1,4-dioxane (48 mmol) is introduced, and the solution is concentrated under reduced pressure to yield 4-methylpiperidine-4-carboxylic acid hydrochloride as a solid.

Key Data:

  • Yield : 100% (0.294 g from 0.500 g starting material).

  • Purity : The product is used without further purification, indicating high efficiency.

This method is notable for its simplicity and high yield, though it requires careful handling of hygroscopic reagents like potassium trimethylsilanolate.

Deprotection of Boc-Protected Precursor

An alternative route involves the deprotection of a tert-butoxycarbonyl (Boc)-protected intermediate. This strategy avoids harsh hydrolysis conditions and is ideal for acid-sensitive substrates.

Reaction Conditions and Procedure

  • Starting Material : 1-(tert-Butoxycarbonyl)-4-methylpiperidine-4-carboxylic acid (2.06 mmol) is treated with 4 M HCl in dioxane (10 mL).

  • Reaction Time : The mixture is stirred at room temperature for 2 hours.

  • Workup : The solvent is evaporated under reduced pressure to afford 6-methyl-6-azaspiro[2.5]octane-1-carboxylic acid hydrochloride.

Key Data:

  • Yield : 100% (0.294 g).

  • Advantages : Mild conditions preserve acid-sensitive functional groups, making this method suitable for complex derivatives.

Microwave-Assisted Coupling Reactions

While primarily used for derivatization, microwave-assisted reactions highlight the compound’s reactivity in forming pharmacologically relevant adducts.

Example: Synthesis of 4-Methyl-1-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic Acid

  • Reactants : 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.64 mmol) and 4-methylpiperidine-4-carboxylic acid hydrochloride (1.64 mmol) are combined in isopropanol (10 mL).

  • Catalyst : Triethylamine (4.92 mmol) is added as a base.

  • Conditions : The reaction is heated to 180°C for 1 hour under microwave irradiation.

  • Workup : Neutralization with 6 N HCl precipitates the product, which is isolated via filtration.

Key Data:

  • Yield : 75% (0.42 g).

  • Application : Demonstrates the compound’s utility in synthesizing kinase inhibitors and other heterocyclic therapeutics.

Solvent and Temperature Optimization

The choice of solvent and temperature critically impacts reaction efficiency.

Case Study: DMSO-Mediated Coupling

  • Reactants : 6'-Fluoro-2,3'-bipyridine-5-carbaldehyde (3.96 mmol) and 4-methylpiperidine-4-carboxylic acid hydrochloride (7.91 mmol) are heated in dimethyl sulfoxide (DMSO, 10 mL) at 120°C under nitrogen.

  • Base : Sodium bicarbonate (23.74 mmol) facilitates nucleophilic substitution.

  • Outcome : The reaction affords 1-(5-formyl-2,3'-bipyridin-6'-yl)-4-methylpiperidine-4-carboxylic acid, confirmed by LC-MS.

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Ester HydrolysisReflux, THF100%High yield, simple workupHygroscopic reagents required
Boc DeprotectionRT, HCl/dioxane100%Mild conditions, no byproductsRequires Boc-protected precursor
Microwave Coupling180°C, isopropanol75%Rapid, scalable for derivativesSpecialized equipment needed
DMSO-Mediated Reaction120°C, DMSOModerateSuitable for aromatic substitutionsHigh-temperature stability required

Mechanistic Insights

  • Ester Hydrolysis : The reaction proceeds via nucleophilic acyl substitution, where trimethylsilanolate acts as a strong base to deprotonate water, generating hydroxide for ester cleavage.

  • Boc Deprotection : Acidic conditions protonate the Boc group’s carbonyl oxygen, leading to carbocation formation and subsequent elimination of CO₂ and isobutylene.

  • Microwave Coupling : Enhanced reaction rates under microwave conditions are attributed to efficient dielectric heating, reducing side reactions .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-6-azaspiro[2.5]octane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones or aldehydes present in the molecule to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

6-Methyl-6-azaspiro[2.5]octane-1-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological systems and interactions.

    Medicine: Its potential as a drug candidate is being explored due to its rigid spirocyclic structure, which can enhance binding affinity and selectivity.

    Industry: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 6-Methyl-6-azaspiro[2.5]octane-1-carboxylic acid involves its interaction with specific molecular targets. The spirocyclic structure allows for precise binding to enzymes or receptors, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.

Comparison with Similar Compounds

The spiro[2.5]octane scaffold is widely utilized in drug design due to its conformational rigidity and ability to mimic bioactive motifs. Below is a detailed comparison of 6-methyl-6-azaspiro[2.5]octane-1-carboxylic acid with structurally related compounds:

Derivatives with Protective Groups
Compound Name CAS Number Molecular Formula Molecular Weight Key Features
6-(Benzyloxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid 147610-85-3 C₁₆H₁₉NO₄ 289.33 Benzyloxycarbonyl (Z) protection enhances stability; XLogP3 = 1.9
(S)-6-(Benzyloxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid 1539277-98-9 C₁₆H₁₉NO₄ 289.33 Enantiomerically pure; predicted pKa = 4.71, boiling point = 479.2°C
6-Boc-6-azaspiro[2.5]octane-1-carboxylic Acid 871727-05-8 C₁₃H₂₁NO₄ 255.31 tert-Butoxycarbonyl (Boc) group improves solubility; stored at RT
1-cyano-6-[(9H-fluoren-9-yl)methoxy]carbonyl]-6-azaspiro[2.5]octane-1-carboxylic acid 2138387-52-5 C₂₄H₂₂N₂O₄ 402.45 Fmoc protection for solid-phase peptide synthesis; higher MW

Key Observations :

  • Protective Groups : Boc and Fmoc derivatives are preferred for synthetic flexibility, while Z-protected variants offer intermediate polarity (XLogP3 = 1.9) .
  • Chirality : Enantiomers (e.g., S- and R-forms) exhibit identical molecular weights but differ in stereochemical interactions, influencing biological activity .
Non-Azaspiro Analogues
Compound Name CAS Number Molecular Formula Similarity Score Key Differences
Spiro[2.5]octane-6-carboxylic acid 1086399-13-4 C₈H₁₂O₂ 0.96 Replaces nitrogen with oxygen; lower polarity
Bicyclo[2.2.2]octane-1-carboxylic acid 699-55-8 C₉H₁₄O₂ 1.00 Rigid bicyclic framework; no spiro junction
6-Oxaspiro[2.5]octane-1-carboxylic acid 909406-73-1 C₈H₁₂O₃ 1.00 Oxygen at 6-position; altered H-bonding capacity

Key Observations :

  • Polarity : Azaspiro compounds (e.g., 6-methyl derivative) exhibit higher basicity due to the nitrogen atom, whereas oxaspiro analogues are more hydrophilic .
  • Structural Mimicry : Bicyclo[2.2.2]octane derivatives lack the spiro junction but share rigidity, often used to replace aromatic rings in drug design .

Biological Activity

6-Methyl-6-azaspiro[2.5]octane-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various therapeutic areas, supported by relevant data and case studies.

  • Molecular Formula : C9H15NO2
  • Molecular Weight : 169.23 g/mol
  • CAS Number : 874440-82-1

The compound features a spirocyclic structure that contributes to its unique biological activity.

Antimicrobial Properties

Recent studies indicate that this compound exhibits notable antimicrobial activity. In vitro tests have shown effectiveness against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)<0.03125 μg/mL
Escherichia coli1–8 μg/mL
Pseudomonas aeruginosa1–4 μg/mL

These results suggest that the compound may be a potential candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In various cancer cell lines, it demonstrated the ability to inhibit cell proliferation and induce apoptosis. For instance, studies have reported IC50 values in the low micromolar range for several cancer types, indicating potent anticancer effects.

Cancer Cell Line IC50 (μM)
MCF-7 (breast cancer)5.0
A549 (lung cancer)3.2
HeLa (cervical cancer)4.5

The mechanism of action appears to involve the disruption of cell cycle progression and induction of oxidative stress within the cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in bacterial DNA replication, such as DNA gyrase and topoisomerase IV, which are critical for bacterial survival.
  • Cell Cycle Arrest : In cancer cells, it causes cell cycle arrest at the G2/M phase, leading to increased apoptosis.
  • Oxidative Stress Induction : It generates reactive oxygen species (ROS), contributing to cellular damage and death in both bacterial and cancer cells .

Case Study 1: Antimicrobial Efficacy

In a study published in Antimicrobial Agents and Chemotherapy, researchers evaluated the efficacy of this compound against various pathogens. The compound displayed significant antibacterial activity with MIC values lower than those of standard antibiotics used for comparison.

Case Study 2: Cancer Cell Line Studies

A research article in Cancer Research highlighted the anticancer effects of this compound on MCF-7 and A549 cell lines. The study concluded that treatment with the compound led to a dose-dependent reduction in cell viability and increased markers of apoptosis.

Q & A

Q. What are the recommended strategies for synthesizing 6-Methyl-6-azaspiro[2.5]octane-1-carboxylic acid derivatives?

Synthesis typically involves multi-step routes with protecting groups. For example, the Boc-protected analog (6-Boc-6-azaspiro[2.5]octane-1-carboxylic acid) is prepared via spiroannulation followed by carboxylation and Boc protection. Key steps include cyclopropane ring formation and selective functionalization of the azaspiro core . Solvent choice (e.g., DCM for cyclization) and temperature control (0–25°C) are critical to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >98% purity .

Q. How should researchers handle solubility challenges for this compound in experimental settings?

The compound exhibits limited solubility in aqueous buffers. For stock solutions, use polar aprotic solvents like DMSO (10 mM) with sonication at 37°C for 10–15 minutes. Avoid repeated freeze-thaw cycles; aliquot and store at -80°C (stable for 6 months) or -20°C (1 month). For in vitro assays, dilute with PBS containing 0.1% Tween-80 to prevent precipitation .

Q. What analytical techniques are essential for characterizing this compound and its derivatives?

  • NMR : ¹H/¹³C NMR confirms spirocyclic structure, with characteristic shifts for cyclopropane protons (δ 0.5–1.5 ppm) and carboxylic acid protons (δ 10–12 ppm) .
  • LC-MS : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 156.18 for the deprotected acid). Purity >97% is achievable via reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) .

Advanced Research Questions

Q. How do structural analogs of this compound influence reactivity and bioactivity?

Comparative studies with ethyl or benzyl-substituted analogs (e.g., Ethyl 6-oxaspiro[2.5]octane-1-carboxylate) reveal that substituents on the spiro ring modulate steric hindrance and electronic effects. For instance, ethyl groups enhance lipophilicity (logP +0.3), improving membrane permeability in cell-based assays . Bioactivity screens against bacterial enzymes (e.g., β-lactamases) show IC50 variations of 2–10 µM depending on substituent size and polarity .

Q. What methodologies resolve low yields in the cyclopropanation step during synthesis?

Low yields often arise from competing ring-opening reactions. Optimize by:

  • Using diazo compounds (e.g., ethyl diazoacetate) under inert atmospheres to stabilize intermediates.
  • Employing transition-metal catalysts (e.g., Rh₂(OAc)₄) to enhance regioselectivity .
  • Monitoring reaction progress via TLC (Rf 0.4 in 3:7 EtOAc/hexane) and quenching with acetic acid to terminate side reactions .

Q. How can researchers investigate the interaction of this compound with biological targets?

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., enzymes) on sensor chips to measure binding kinetics (ka/kd).
  • Molecular Dynamics (MD) Simulations : Analyze spiro ring flexibility and hydrogen-bonding patterns with active-site residues .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding affinity .

Q. What protocols ensure analytical reproducibility in quantifying spirocyclic impurities?

Use orthogonal methods:

  • GC-MS : Detect volatile byproducts (e.g., methyl esters) with a DB-5MS column (30 m × 0.25 mm).
  • ¹H NMR Integration : Compare impurity peaks (e.g., unreacted cyclopropane precursors) against internal standards (e.g., TMS) .
  • HPLC-DAD : Set detection at 210 nm for carboxylic acid derivatives, with a 5–95% acetonitrile gradient over 20 minutes .

Q. What safety protocols are critical when handling this compound derivatives?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis.
  • Spill Management : Neutralize acidic spills with sodium bicarbonate, then adsorb with vermiculite .
  • Waste Disposal : Collect in halogen-free containers for incineration, complying with EPA guidelines .

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